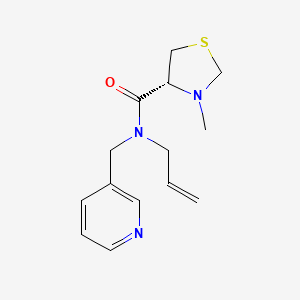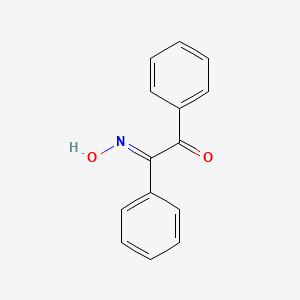![molecular formula C13H16N2O3S B5495710 3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as DTCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTCC is a member of the thiazole family of compounds and is known for its unique structure and properties. In
Mécanisme D'action
The mechanism of action of DTCC is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms and cancer cells. DTCC is thought to interfere with the synthesis of DNA and RNA, which are essential for cell growth and division. DTCC may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DTCC has been found to have several biochemical and physiological effects. In addition to its antimicrobial and antifungal activity, DTCC has been shown to have anti-inflammatory and antioxidant properties. DTCC has also been found to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DTCC has several advantages for use in lab experiments, including its potent antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. However, DTCC is a complex compound that requires careful attention to detail in its synthesis and handling. Additionally, DTCC may have toxic effects at high concentrations, making it necessary to use caution when working with this compound.
Orientations Futures
There are several future directions for research involving DTCC. One area of research is in the development of new synthetic methods for DTCC, which could lead to more efficient and cost-effective production of this compound. Another area of research is in the development of new applications for DTCC, such as in the treatment of autoimmune diseases or as a potential drug candidate for the treatment of cancer. Finally, further studies are needed to fully understand the mechanism of action of DTCC and to identify any potential side effects or toxicities associated with its use.
Conclusion:
In conclusion, DTCC is a complex and unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DTCC is a complex process that requires careful attention to detail, and its scientific research application has been focused on its antimicrobial and antifungal activity, as well as its potential applications in the treatment of cancer. DTCC has several advantages for use in lab experiments, but caution must be taken due to its potential toxic effects. Finally, there are several future directions for research involving DTCC, including the development of new synthetic methods and the identification of new applications for this compound.
Méthodes De Synthèse
The synthesis of DTCC involves several steps, starting with the reaction of 2-aminothiazole with ethyl acetoacetate to form 2-ethyl-4-methylthiazole-5-carboxylic acid. This compound is then subjected to a series of reactions involving cyclization and condensation to form the final product, DTCC. The synthesis of DTCC is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
DTCC has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine, where DTCC has been found to exhibit potent antimicrobial and antifungal activity. DTCC has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3,4-dimethyl-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-7-5-9(10(12(17)18)6-8(7)2)11(16)15-13-14-3-4-19-13/h3-4,9-10H,5-6H2,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZNFOVUNRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC=CS2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)
![3-[(4-fluorobenzyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5495665.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)
![5-[(2-fluorophenoxy)methyl]-N-(1-propylcyclopropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5495678.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495688.png)
methanol](/img/structure/B5495700.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)